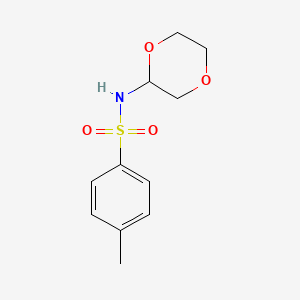
Beryllium--molybdenum (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium–molybdenum (2/1) is a compound formed by the combination of beryllium and molybdenum in a 2:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Beryllium is known for its lightweight and high stiffness, while molybdenum is recognized for its high melting point and strength. The combination of these two elements results in a compound with enhanced properties suitable for specialized applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of beryllium–molybdenum (2/1) typically involves high-temperature reactions between beryllium and molybdenum powders. One common method is the direct reaction of beryllium and molybdenum at elevated temperatures in a controlled atmosphere to prevent oxidation. The reaction is usually carried out in a vacuum or inert gas environment to ensure purity and prevent contamination.
Industrial Production Methods: Industrial production of beryllium–molybdenum (2/1) may involve advanced techniques such as powder metallurgy. In this process, beryllium and molybdenum powders are mixed in the desired ratio and subjected to high-pressure compaction followed by sintering at high temperatures. This method ensures uniform distribution of the elements and results in a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions: Beryllium–molybdenum (2/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized in the presence of oxygen at high temperatures, forming beryllium oxide and molybdenum oxide.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents to revert the oxides back to the original compound.
Substitution: Substitution reactions may involve the replacement of one element in the compound with another, depending on the reaction conditions and reagents used.
Major Products: The major products formed from these reactions include beryllium oxide, molybdenum oxide, and various intermediate compounds depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Beryllium–molybdenum (2/1) has a wide range of applications in scientific research:
Chemistry: The compound is used as a catalyst in various chemical reactions due to its unique properties.
Biology: Research is being conducted on the potential biological applications of beryllium–molybdenum (2/1), particularly in the field of biomaterials.
Medicine: The compound’s properties are being explored for potential use in medical devices and implants.
Industry: Beryllium–molybdenum (2/1) is used in the production of high-strength, lightweight materials for aerospace and other high-performance applications.
Mecanismo De Acción
The mechanism by which beryllium–molybdenum (2/1) exerts its effects is primarily related to its unique combination of properties from both beryllium and molybdenum. The compound’s high strength, lightweight, and resistance to high temperatures make it suitable for various applications. At the molecular level, the interaction between beryllium and molybdenum atoms results in a stable structure that can withstand extreme conditions.
Comparación Con Compuestos Similares
Beryllium–tungsten (2/1): Similar to beryllium–molybdenum (2/1), this compound combines the properties of beryllium and tungsten, resulting in a high-strength, high-temperature resistant material.
Beryllium–vanadium (2/1): This compound also shares similar properties but with different applications due to the unique characteristics of vanadium.
Uniqueness: Beryllium–molybdenum (2/1) stands out due to its specific combination of properties, making it particularly suitable for applications requiring high strength, lightweight, and resistance to high temperatures. Its unique properties make it a valuable material for specialized applications in various fields.
Propiedades
Número CAS |
12232-43-8 |
|---|---|
Fórmula molecular |
Be2Mo |
Peso molecular |
113.97 g/mol |
InChI |
InChI=1S/2Be.Mo |
Clave InChI |
WWNXYVLIANDZMT-UHFFFAOYSA-N |
SMILES canónico |
[Be].[Be].[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


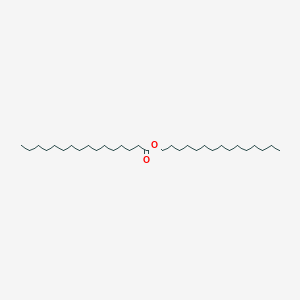

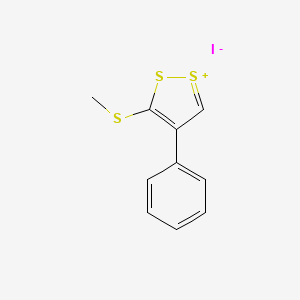
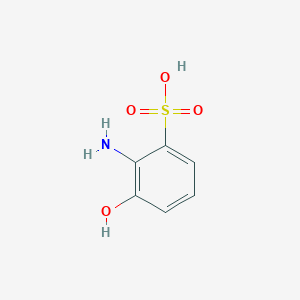

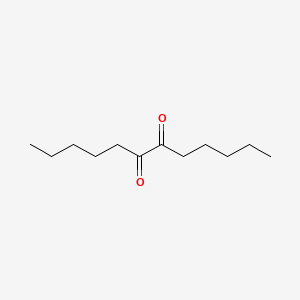

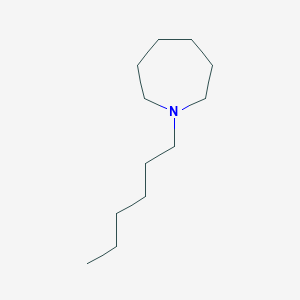
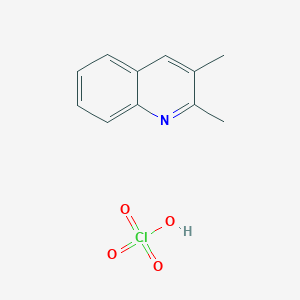
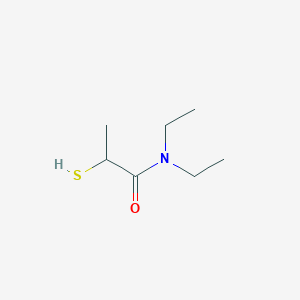

![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-1,2,4-triazol-4-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14717190.png)
![[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene](/img/structure/B14717191.png)
